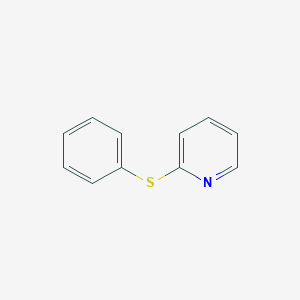
2-Phenylthiopyridine
描述
2-Phenylthiopyridine is a heteroaromatic thioether compound with the molecular formula C₁₁H₉NS. It features a sulfur-substituted carbon at the 2-position of the pyridine ring, which is bonded to a phenyl group. This unique structure makes it an interesting compound for various chemical and biological applications .
准备方法
Synthetic Routes and Reaction Conditions: 2-Phenylthiopyridine can be synthesized through several methods. One common route involves the reaction of 2-bromopyridine with thiophenol in the presence of a base such as cesium carbonate and a copper catalyst in N,N-dimethylformamide at elevated temperatures . The reaction typically proceeds under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions: 2-Phenylthiopyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phenylthiopyridines.
Cross-Coupling: New biaryl compounds or other complex structures.
科学研究应用
2-Phenylthiopyridine has several applications in scientific research:
作用机制
The mechanism of action of 2-Phenylthiopyridine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These atoms can coordinate with metal ions, forming stable complexes that can alter the activity of enzymes or other proteins. This coordination chemistry is crucial for its potential biological activities, including its anticancer properties .
相似化合物的比较
2-Phenylpyridine: Lacks the sulfur atom, making it less versatile in forming metal complexes.
Thiophenol: Contains a sulfur atom bonded to a phenyl group but lacks the pyridine ring.
2-Thiophenylpyridine: Similar structure but with different substitution patterns on the pyridine ring
Uniqueness: 2-Phenylthiopyridine’s combination of a sulfur atom and a pyridine ring allows it to participate in unique chemical reactions and form stable metal complexes, making it more versatile and valuable in various applications compared to its similar compounds .
属性
IUPAC Name |
2-phenylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBYVHWWZMMIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195566 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B372742.png)
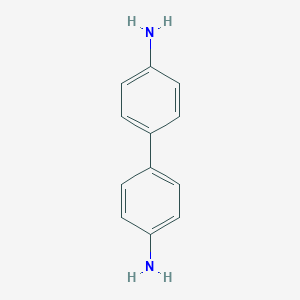
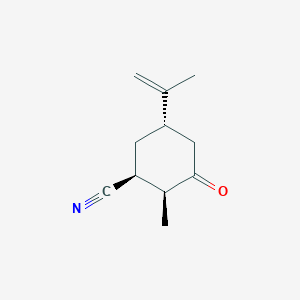

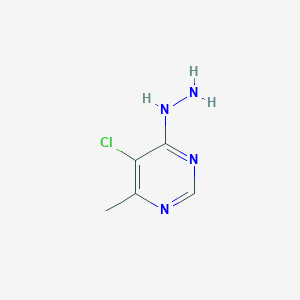
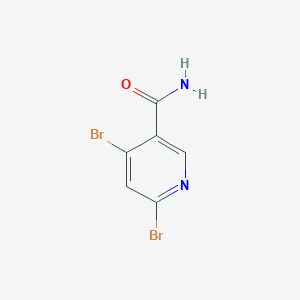
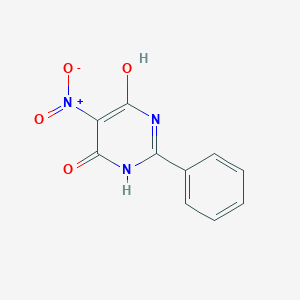
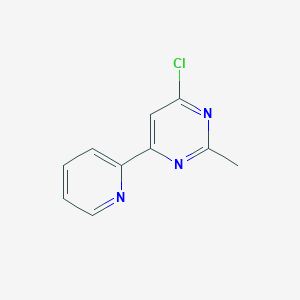
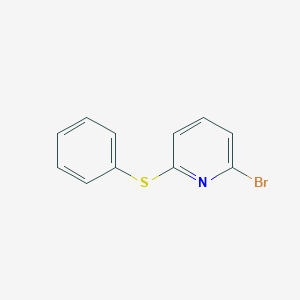
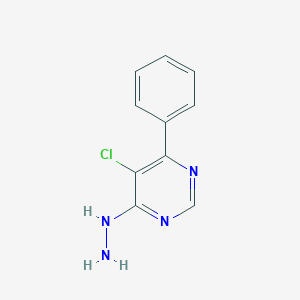
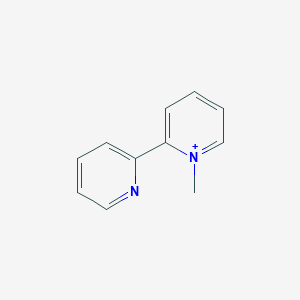
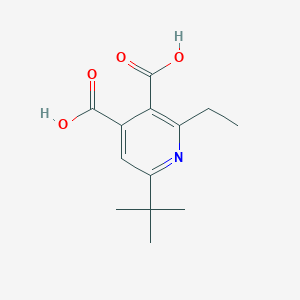
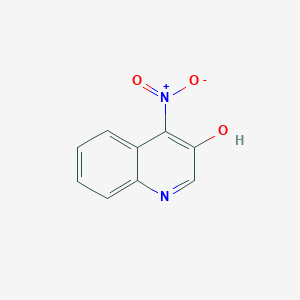
![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B372779.png)
